molecular formula C22H24ClN3O3 B11379829 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide

Cat. No.: B11379829
M. Wt: 413.9 g/mol
InChI Key: LVFHTFWBCDTRSX-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide is a synthetic organic compound It features a complex structure with a chlorophenyl group, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide, often under reflux conditions.

    Attachment of the Chlorophenyl Group:

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine to form the propanamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and chlorophenyl group could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the oxadiazole ring and chlorophenyl group distinguishes it from other similar compounds and may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methylphenoxy)-N-propan-2-ylpropanamide

InChI

InChI=1S/C22H24ClN3O3/c1-14(2)26(22(27)16(4)28-19-7-5-6-15(3)12-19)13-20-24-21(25-29-20)17-8-10-18(23)11-9-17/h5-12,14,16H,13H2,1-4H3

InChI Key

LVFHTFWBCDTRSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C

Origin of Product

United States

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